molecular formula C11H11ClN2O3 B2529650 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1787905-42-3

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2529650
CAS No.: 1787905-42-3
M. Wt: 254.67
InChI Key: QGAWPLBUIQFPLN-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a chemical compound of interest in medicinal chemistry and cancer research, particularly for the development of novel anti-proliferative agents. Compounds based on the 2-oxoimidazolidin-1-yl scaffold conjugated with a chlorophenyl group have demonstrated significant potential as antimicrotubule agents. Research indicates that such molecules can bind to the colchicine-binding site on β-tubulin, leading to disruption of the cytoskeleton, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells . This mechanism is a valuable pathway for investigating new chemotherapeutic strategies, especially against cell lines resistant to other treatments . Beyond oncology, structurally related chlorophenyl heterocycles are frequently explored for their antibacterial properties, providing a foundation for synthesizing new hybrids to combat Gram-positive bacteria . The acetic acid moiety in its structure also offers a versatile handle for further synthetic modification, allowing researchers to create prodrugs, conjugates, or molecular hybrids aimed at enhancing solubility, bioavailability, or targeting specific biological pathways . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-8-1-3-9(4-2-8)14-6-5-13(11(14)17)7-10(15)16/h1-4H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWPLBUIQFPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of 4-chlorobenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the imidazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 4-chlorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing cyano group in its analog .
  • Solubility : The acetic acid moiety ensures better aqueous solubility compared to ester derivatives (e.g., ethyl ester analogs in ).
  • Metabolic Stability : Fluorinated analogs (e.g., CAS 956327-03-0) exhibit enhanced metabolic resistance due to the stability of the C-F bond .

Physicochemical Properties

  • LogP Values : Estimated LogP for the target compound is ~1.5 (lower than methyl-substituted analogs in due to the polar acetic acid group).

Biological Activity

2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid, with a CAS number of 1787905-42-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁ClN₂O₃
  • Molecular Weight : 254.67 g/mol
  • Structure : The compound features an imidazolidine core substituted with a chlorophenyl group and acetic acid functionality, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study evaluating the anti-inflammatory properties of various imidazolidine derivatives demonstrated that they inhibit protein denaturation, a key indicator of inflammation.

Table 1: Anti-inflammatory Activity Results

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
Standard (Diclofenac)5071.42
Test Compound (e.g., 4a)5042.85
Test Compound (e.g., 4b)10039.28

Antioxidant Activity

Antioxidant assays have also been performed to assess the ability of this compound to scavenge free radicals. The reducing power assay method is commonly used for this purpose.

Table 2: Antioxidant Activity Results

CompoundConcentration (µg/mL)Absorbance at 660 nm% Reduction
Ascorbic Acid (Standard)500.00878.57
Test Compound (e.g., 4a)500.01642.85

The biological activity of imidazolidine derivatives like this compound may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways or oxidative stress responses. For example, studies have suggested that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes and other related pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazolidine derivatives:

  • Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis demonstrated that imidazolidine derivatives significantly reduced markers of inflammation compared to placebo groups.
  • Antioxidant Efficacy in Neurodegenerative Diseases : Research has indicated that similar compounds could mitigate oxidative stress in models of neurodegeneration, presenting a potential avenue for treatment strategies in diseases like Alzheimer's.

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